molecular formula C9H9BrO3 B1314248 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 69638-06-8

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No. B1314248
CAS RN: 69638-06-8
M. Wt: 245.07 g/mol
InChI Key: SDTPFVAZAREICN-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9BrO3 . Its average mass is 245.070 Da and its monoisotopic mass is 243.973495 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group. The first carbon of the ethanone group is attached to a phenyl ring, which has hydroxy and methoxy substituents at the 4th and 3rd positions, respectively .


Physical And Chemical Properties Analysis

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 245.07 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Metabolite Identification

  • In Vivo Metabolism Studies : Research by Kanamori et al. (2002) focused on the in vivo metabolism of psychoactive phenethylamine derivatives in rats, identifying various metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings indicate potential metabolic pathways for related compounds, such as 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Kanamori et al., 2002).

Synthetic Methodology and Characterization

  • Synthesis of Enantiomerically Pure Derivatives : Zhang et al. (2014) developed a facile synthesis process for enantiomerically pure derivatives of bromo-chlorophenyl and ethoxyphenyl ethanes, starting from related ketones. This method could potentially be adapted for the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone derivatives (Zhang et al., 2014).

Biological Evaluation

  • Antimicrobial Activity Studies : A study by Sherekar et al. (2021) on bromo-hydroxynaphthalen-ethanone derivatives demonstrated significant antimicrobial activities. This suggests potential for exploring the antimicrobial properties of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone and its derivatives (Sherekar et al., 2021).

Chemical Analysis and Properties

  • Crystal Structure Analysis : Kudelko et al. (2007) conducted a study on the crystal structure of a hydroxy-methoxyphenyl ethanone compound, providing insights into the structural characteristics that could be relevant for similar compounds like 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Kudelko et al., 2007).

Synthetic Improvements

  • Synthesis Optimization : Li Yu-feng (2013) reported an improved synthesis method for 2-bromo-1-(4-hydroxyphenyl)ethanone, achieving higher yields and purity. This methodology could be applicable to the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Li Yu-feng, 2013).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures in case of contact with skin or if swallowed .

properties

IUPAC Name

2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTPFVAZAREICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543314
Record name 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

CAS RN

69638-06-8
Record name 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Kishimoto, Y Uraki, M Ubukata - Organic & biomolecular chemistry, 2005 - pubs.rsc.org
The β-O-4 structure is the most abundant substructure in lignin. Lignin related polymers composed of only the β-O-4 structure were prepared using simple aromatic compounds as …
Number of citations: 80 pubs.rsc.org
RS Givens, K Stensrud, PG Conrad… - Canadian journal of …, 2011 - cdnsciencepub.com
A broadly based investigation of the effects of a diverse array of substituents on the photochemical rearrangement of p-hydroxyphenacyl esters has demonstrated that common …
Number of citations: 52 cdnsciencepub.com
W Chen, L Wang, X Liu, B Chen, G Zhao - Journal of Photochemistry and …, 2020 - Elsevier
In this work, two types of novel photoinitiaors containing phototrigger were prepared to overcome oxygen inhibition in the UV- curing system in the absence of hydrogen donor. The …
Number of citations: 6 www.sciencedirect.com
J Zhang - 2021 - hammer.purdue.edu
The search for renewable resources of energy, chemicals, and materials is an active research area owing to the depletion of crude oil and deterioration of the global environment …
Number of citations: 2 hammer.purdue.edu

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